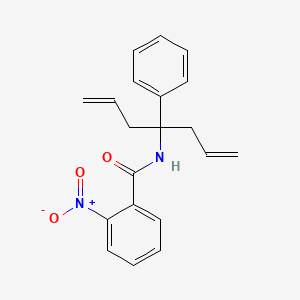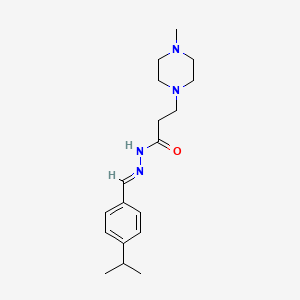![molecular formula C19H23N3O4S B5607016 5-[(4-benzyl-1-piperazinyl)sulfonyl]-2-methoxybenzamide](/img/structure/B5607016.png)
5-[(4-benzyl-1-piperazinyl)sulfonyl]-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives closely related to 5-[(4-benzyl-1-piperazinyl)sulfonyl]-2-methoxybenzamide involves structural modifications aimed at enhancing receptor affinity and selectivity. For instance, compounds with modifications on the amide bond and alkyl chain have been synthesized to explore their binding profiles at dopamine and serotonin receptors. The synthesis processes typically involve the coupling of bromomethylbenzenesulfonyl chloride with secondary amines, followed by reactions with activated molecules to form the target compounds (Hussain et al., 2017).
Molecular Structure Analysis
Molecular structure analysis, including crystal structure studies and density functional theory (DFT) calculations, has been conducted to understand the compounds' electrophilic and nucleophilic nature. Such studies reveal the conformational preferences and intermolecular interactions crucial for receptor binding. The crystal packing often exhibits hydrogen bonds contributing to the stability and molecular recognition properties of these compounds (Kumara et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving this compound derivatives typically aim at introducing or modifying functional groups to affect the compounds' pharmacological profile. These reactions are strategic for developing ligands with high affinity and selectivity towards specific receptors. The properties of these compounds, such as enzyme inhibitory activity and receptor binding affinity, are significantly influenced by these chemical modifications.
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystallinity, are essential for determining the compounds' suitability for further development as therapeutic agents. The inclusion of methoxy, sulfonyl, and benzamide groups impacts these properties, influencing the compounds' pharmacokinetics and bioavailability.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards nucleophiles and electrophiles, define the interactions of these compounds with biological targets. Studies on derivatives of this compound reveal their potential as selective agonists or antagonists for various receptors, dictated by these chemical properties. The design and synthesis of these compounds are guided by their intended interaction with the receptor sites, emphasizing the role of chemical properties in drug development.
For a detailed exploration and further insights into the specific chemical, molecular, and pharmacological aspects of this compound and its derivatives, the cited references provide comprehensive studies and analyses (Perrone et al., 2000), (Hussain et al., 2017), (Kumara et al., 2017).
Propriétés
IUPAC Name |
5-(4-benzylpiperazin-1-yl)sulfonyl-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-26-18-8-7-16(13-17(18)19(20)23)27(24,25)22-11-9-21(10-12-22)14-15-5-3-2-4-6-15/h2-8,13H,9-12,14H2,1H3,(H2,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASONYFTZPRFPFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7-dihydro-5H-tetrazolo[5,1-a][2]benzazepine](/img/structure/B5606938.png)
![2-{3-[1-(dimethylamino)ethyl]phenyl}isonicotinamide](/img/structure/B5606945.png)
![6-{[(1S*,3R*)-1-ethoxy-3-hydroxy-7-azaspiro[3.5]non-7-yl]carbonyl}-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5606949.png)

![2-({3-[(4-fluorobenzyl)oxy]-1-azetidinyl}carbonyl)-3,5,7-trimethyl-1H-indole](/img/structure/B5606968.png)

![N-{[(2S,4S)-4-fluoro-1-D-tryptophyl-2-pyrrolidinyl]methyl}propanamide hydrochloride](/img/structure/B5606976.png)

![N-1,3-benzodioxol-5-yl-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5606984.png)

![5-methyl-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5606993.png)
![2-{[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5607000.png)
![2,4-dimethyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5607024.png)
![(3aR*,9bR*)-2-[3-(2-methyl-1H-imidazol-1-yl)propyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5607042.png)